5-LOX-IN-6

Enzyme Mechanism Inhibitor Profiling Drug Discovery

5-LOX-IN-6 (CAY10606) is a direct, reversible 5-lipoxygenase inhibitor with 6.5× greater potency than Zileuton in cell-free assays (IC50 86 nM vs 560 nM) and 2.4× greater potency in human neutrophils (IC50 230 nM). Validated in human whole blood assays (IC50 1.6 µM A23187, 0.83 µM fMLP/LPS). Its direct reversible mechanism ensures clean, concentration-dependent inhibition—ideal for kinetic studies and high-throughput screens without confounding variables of indirect inhibitors (FLAP inhibitors, iron chelators). Choose 5-LOX-IN-6 for unambiguous acute modulation of leukotriene biosynthesis in leukocytes, neutrophils, or whole blood models.

Molecular Formula C22H18ClNO3
Molecular Weight 379.8 g/mol
CAS No. 1159576-98-3
Cat. No. B592826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-LOX-IN-6
CAS1159576-98-3
Synonyms2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benz[g]indole-3-carboxylic acid, ethyl ester
Molecular FormulaC22H18ClNO3
Molecular Weight379.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC2=C1C=C(C3=CC=CC=C32)O)CC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H18ClNO3/c1-2-27-22(26)20-17-12-19(25)15-8-3-4-9-16(15)21(17)24-18(20)11-13-6-5-7-14(23)10-13/h3-10,12,24-25H,2,11H2,1H3
InChIKeyUNDGVXYIMIZWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-LOX-IN-6 (CAS 1159576-98-3): A Direct, Reversible Inhibitor of 5-Lipoxygenase for Inflammation Research


5-LOX-IN-6 (also known as compound 11a or CAY10606) is a direct and reversible inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes [1]. It is a benz[g]indole derivative with the chemical name ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate, and it is primarily utilized as a research tool to dissect the role of the 5-LOX pathway in inflammatory and allergic disorders [1].

The Critical Distinction: Why Not All 5-LOX Inhibitors Are Interchangeable with 5-LOX-IN-6


The class of 5-LOX inhibitors is highly heterogeneous, encompassing redox-active compounds, iron-chelating agents, and FLAP inhibitors, each with distinct mechanisms, selectivity profiles, and translational liabilities [1]. Simply substituting one 5-LOX inhibitor for another, such as the clinically approved drug Zileuton or the ultra-potent Setileuton, risks introducing significant experimental or therapeutic confounding variables. Key differentiators include direct vs. indirect enzyme inhibition, selectivity against other lipoxygenase isoforms (e.g., 12-LOX, 15-LOX), and potency in complex physiological matrices like whole blood. The following quantitative evidence demonstrates why 5-LOX-IN-6 occupies a unique and specific niche within this class, warranting its deliberate selection over close analogs.

5-LOX-IN-6 Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Direct Reversible Inhibition: A Defined Mechanism Distinct from Redox and Chelating Inhibitors

5-LOX-IN-6 is characterized as a direct, reversible inhibitor of 5-LOX, in contrast to redox-active inhibitors like Zileuton or iron-chelating inhibitors . This distinction is not merely academic; reversible inhibitors often exhibit more predictable pharmacodynamics and are less prone to off-target oxidative damage compared to redox-cycling compounds. The mechanism ensures that enzyme inhibition is directly proportional to compound concentration, providing a clean and interpretable signal in cellular and in vivo models .

Enzyme Mechanism Inhibitor Profiling Drug Discovery

Superior Intact-Cell Potency: 5-LOX-IN-6 vs. the Clinical Benchmark Zileuton in Human Neutrophils

In a clinically relevant cellular context, 5-LOX-IN-6 demonstrates superior potency compared to the FDA-approved 5-LOX inhibitor Zileuton. 5-LOX-IN-6 inhibits 5-LO activity in intact human neutrophils with an IC50 of 0.23 µM [1]. In contrast, Zileuton exhibits an IC50 of 0.56 µM for 5-LOX inhibition in a comparable cellular environment [2].

Cellular Assay Potency Comparison Neutrophil Biology

Cell-Free Potency and Selectivity: 5-LOX-IN-6 Demonstrates a Clear Advantage Over Zileuton in Recombinant Enzyme Assays

In a cell-free assay using recombinant human 5-LOX, 5-LOX-IN-6 exhibits an IC50 of 0.086 µM (86 nM), confirming its direct enzyme inhibition [1]. This is significantly more potent than Zileuton, which has a reported IC50 of 0.56 µM in a comparable recombinant enzyme system [2].

Enzymology Potency Recombinant Protein

Physiological Relevance: Potent Inhibition of Leukotriene Biosynthesis in Human Whole Blood

A key differentiator for 5-LOX-IN-6 is its robust and quantifiable activity in human whole blood, a complex physiological matrix that accounts for plasma protein binding and cellular interactions. 5-LOX-IN-6 prevents leukotriene production with IC50 values of 1.6 µM when 5-LO is activated by the calcium ionophore A23187, and with an IC50 of 0.83 µM (830 nM) following formyl peptide (fMLP) activation after lipopolysaccharide priming [1]. This provides a critical translational benchmark that is absent for many research-grade 5-LOX inhibitors.

Ex Vivo Assay Leukotriene Biosynthesis Translational Pharmacology

Unique Potency-Specificity Profile: 5-LOX-IN-6 Balances Potency Against the Ultra-Selective Setileuton

While Setileuton (MK-0633) is an ultra-potent 5-LOX inhibitor with an IC50 of 0.0039 µM (3.9 nM) in recombinant enzyme assays, its extreme potency may limit its utility as a probe for dose-dependent or partial inhibition studies . 5-LOX-IN-6, with its IC50 of 0.086 µM (86 nM), occupies a 'middle ground' [1]. It provides robust inhibition at nanomolar concentrations but allows for a wider dynamic range of activity modulation compared to Setileuton's picomolar potency. Furthermore, while detailed selectivity data for 5-LOX-IN-6 against 12-LOX and 15-LOX is not widely published, its potent inhibition of 5-LOX in whole blood suggests a favorable selectivity window in a complex biological context [2].

Selectivity Pharmacological Tool Lipoxygenase Isoforms

Optimized Applications for 5-LOX-IN-6 Based on Quantitative Differentiation


Cellular Studies of 5-LOX Signaling Where Potency and Reversibility are Paramount

5-LOX-IN-6 is ideally suited for in vitro studies in human neutrophils, monocytes, or other leukocyte cell lines where direct, reversible inhibition of 5-LOX is required to acutely modulate leukotriene production. Its 2.4-fold greater potency than Zileuton in neutrophils allows for lower working concentrations, reducing the risk of off-target effects [1]. The direct reversible mechanism ensures that observed cellular responses are due to the acute modulation of 5-LOX activity rather than irreversible enzyme inactivation [2].

Ex Vivo Whole Blood Assays to Model Translational Pharmacology

5-LOX-IN-6 is a preferred reagent for ex vivo stimulation of human whole blood, a critical translational model for assessing compound activity in a physiologically relevant milieu. The established IC50 values for inhibiting leukotriene biosynthesis in this system (1.6 µM for A23187 and 0.83 µM for fMLP/LPS stimulation) provide a direct benchmark for dose selection in subsequent in vivo studies [3]. This data distinguishes it from many 5-LOX inhibitors lacking such detailed physiological characterization.

Biochemical and Enzymatic Assays Requiring a Potent, Non-Redox Active Inhibitor

For biochemical assays utilizing recombinant human 5-LOX, 5-LOX-IN-6 provides a potent (IC50 = 86 nM) and direct inhibitory mechanism, achieving 6.5-fold greater potency than Zileuton in a comparable cell-free system [4]. This potency advantage, combined with its reversible nature, makes it an excellent tool for kinetic studies or high-throughput screens where a clean, concentration-dependent inhibition profile is essential .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-LOX-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.